molecular formula C21H34O3 B13419909 3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one

3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one

Cat. No.: B13419909
M. Wt: 334.5 g/mol
InChI Key: FGDFFHLIMDMCJI-ZVFJRXMUSA-N
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Description

3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one is a steroidal compound belonging to the pregnane class. It is characterized by the presence of hydroxyl groups at the 3alpha and 16alpha positions and a ketone group at the 20th position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the biosynthesis of other steroidal compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one typically involves multi-step organic reactions. One common method includes the hydroxylation of 5alpha-pregnan-20-one at the 3alpha and 16alpha positions. This can be achieved using specific hydroxylating agents under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its high specificity and environmentally friendly nature.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ketone group at the 20th position can yield alcohol derivatives.

    Substitution: Hydroxyl groups at the 3alpha and 16alpha positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 3-keto-16alpha-hydroxy-5alpha-pregnan-20-one.

    Reduction: Formation of 3alpha,16alpha-dihydroxy-5alpha-pregnan-20-ol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in steroid metabolism and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of enzymes involved in steroid metabolism, thereby influencing various physiological processes. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3alpha,21-Dihydroxy-5alpha-pregnan-20-one
  • 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one
  • 3alpha,17alpha-Dihydroxy-5alpha-pregnan-20-one

Comparison: 3alpha,16alpha-Dihydroxy-5alpha-pregnan-20-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct biological activities compared to its analogs. For instance, the presence of the 16alpha-hydroxyl group may enhance its anti-inflammatory properties, distinguishing it from compounds lacking this functional group.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3R,8R,9S,10S,13R,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13?,14-,15-,16+,17+,18-,19+,20+,21-/m1/s1

InChI Key

FGDFFHLIMDMCJI-ZVFJRXMUSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C)O

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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